(R)-ethofumesate

Description

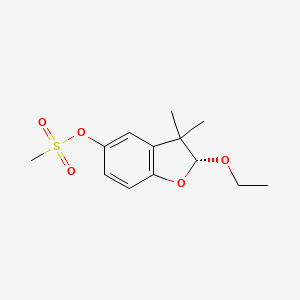

Structure

3D Structure

Properties

Molecular Formula |

C13H18O5S |

|---|---|

Molecular Weight |

286.35 g/mol |

IUPAC Name |

[(2R)-2-ethoxy-3,3-dimethyl-2H-1-benzofuran-5-yl] methanesulfonate |

InChI |

InChI=1S/C13H18O5S/c1-5-16-12-13(2,3)10-8-9(18-19(4,14)15)6-7-11(10)17-12/h6-8,12H,5H2,1-4H3/t12-/m1/s1 |

InChI Key |

IRCMYGHHKLLGHV-GFCCVEGCSA-N |

SMILES |

CCOC1C(C2=C(O1)C=CC(=C2)OS(=O)(=O)C)(C)C |

Isomeric SMILES |

CCO[C@H]1C(C2=C(O1)C=CC(=C2)OS(=O)(=O)C)(C)C |

Canonical SMILES |

CCOC1C(C2=C(O1)C=CC(=C2)OS(=O)(=O)C)(C)C |

Origin of Product |

United States |

Stereochemistry and Enantioselective Aspects of Ethofumesate

Structural Basis of Ethofumesate (B166128) Chirality

The chirality of the ethofumesate molecule originates from a single stereocenter, an asymmetrically substituted carbon atom, located at the C2 position of the benzofuran (B130515) ring. chemspider.comphenomenex.com This carbon is bonded to four different substituents: a hydrogen atom, an ethoxy group (-OCH2CH3), the oxygen atom of the benzofuran ring, and a carbon atom that is part of the dihydrobenzofuran ring system. nih.gov The specific spatial arrangement of these four groups around the C2 carbon results in the existence of two distinct stereoisomers.

Enantiomeric Forms and their Designation

Ethofumesate exists as a pair of enantiomers, which are designated as (R)-ethofumesate and (S)-ethofumesate based on the Cahn-Ingold-Prelog priority rules. ebi.ac.uktheia-land.fr These enantiomers are also often referred to by their optical rotation, with one being dextrorotatory (+) and the other levorotatory (-). nih.gov Commercially, ethofumesate is typically sold as a racemic mixture, which contains equal amounts of the (R)- and (S)-enantiomers. ebi.ac.uktheia-land.fr

While enantiomers possess identical physical and chemical properties in an achiral environment, they can exhibit different biological activities. acs.org Research has shown that the herbicidal activity of the two enantiomers can differ, with this compound demonstrating greater herbicidal activity against certain plant species than (S)-ethofumesate. csic.es

Enantioselective Synthesis Methodologies for this compound

The demand for enantiomerically pure forms of chiral compounds has driven the development of enantioselective synthesis methods. While general strategies for the synthesis of ethofumesate involve the reaction of p-benzoquinone with isobutyraldehyde (B47883) and ethanol, or the reaction of isobutyraldehyde and morpholine (B109124) followed by sulfonylation and chlorination, these methods typically yield the racemic mixture. slideshare.net

Achieving an enantioselective synthesis of this compound requires the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. One approach involves the kinetic resolution of a racemic mixture, where one enantiomer reacts faster with a chiral reagent, leaving the other enantiomer enriched. Another strategy is asymmetric synthesis, which aims to create the desired stereocenter with a high degree of stereoselectivity from a prochiral starting material. While specific, detailed industrial-scale enantioselective synthesis routes for this compound are not widely published in the public domain, the principles of asymmetric catalysis, such as those involving chiral metal complexes or organocatalysts, are applicable. rsc.org

Enantiomeric Purity and its Analytical Determination

The enantiomeric purity of a sample of this compound is a critical quality parameter, and it is typically expressed as enantiomeric excess (ee). Enantiomeric excess is a measure of the degree to which one enantiomer is present in greater amounts than the other.

Several analytical techniques are employed to determine the enantiomeric purity of ethofumesate. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective method. acs.orgtandfonline.comnih.gov Chiral stationary phases, such as those based on cellulose-tris(3,5-dimethylphenylcarbamate), can differentiate between the enantiomers, allowing for their separation and quantification. acs.orgtandfonline.comnih.gov The choice of mobile phase, often a mixture of n-hexane and an alcohol like isopropanol (B130326) or isobutanol, and the column temperature can be optimized to achieve baseline separation of the enantiomers. acs.orgnih.gov

Other analytical methods for determining enantiomeric purity include:

Gas Chromatography (GC): Similar to HPLC, GC can be used with a chiral stationary phase to separate enantiomers. cat-online.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the presence of a chiral shift reagent, the NMR signals of the two enantiomers can be resolved, allowing for the determination of their relative concentrations. mit.edu

Capillary Electrophoresis (CE): This technique, using a chiral selector in the running buffer, can also achieve enantiomeric separation. acs.org

The validation of these analytical methods typically includes assessing parameters such as linearity, precision, and the limit of detection (LOD) to ensure accurate and reliable results. acs.orgnih.gov

Below is an interactive data table summarizing the analytical methods for determining the enantiomeric purity of ethofumesate.

| Analytical Technique | Chiral Selector/Stationary Phase | Mobile Phase/Conditions | Detection Method | Reference(s) |

| Chiral HPLC | Cellulose-tris(3,5-dimethylphenylcarbamate) (CDMPC) | n-hexane/isobutanol | UV | acs.orgnih.gov |

| Chiral HPLC | Cellulose-Tris-(3,5-dimethylphenylcarbamate) | n-hexane/isopropanol (1%) | UV, Polarimetric | tandfonline.com |

| Chiral HPLC | Cellulose (B213188) tris-(4-methylbenzoate) | n-hexane/ethanol (90:10) | UV | researchgate.net |

| NMR Spectroscopy | Cyclodextrins as chiral selectors | - | ¹H NMR | tandfonline.com |

| Capillary Electrophoresis | Sulfobutyl ether β-cyclodextrin | - | - | acs.org |

Biochemical and Physiological Mechanisms of Action in Plants

Primary Target-Site Inhibition: Very Long Chain Fatty Acid (VLCFA) Synthesis Pathway

(R)-ethofumesate, the herbicidally active stereoisomer of ethofumesate (B166128), primarily acts by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plant species. researchgate.netmdpi.compurdue.edu VLCFAs are fatty acids with carbon chains longer than 18 atoms, which are essential precursors for a variety of critical plant components. frontiersin.orgnih.govnih.gov These include cuticular waxes, suberin, and certain membrane lipids. frontiersin.orgnih.govnih.gov The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through the action of a multi-enzyme complex known as the fatty acid elongase (FAE) system. frontiersin.orgmdpi.compnas.org This complex sequentially adds two-carbon units to a growing fatty acyl-CoA chain. frontiersin.orgpnas.orgcambridge.org

The FAE complex consists of four core enzymes that catalyze sequential reactions:

3-ketoacyl-CoA synthase (KCS): This enzyme catalyzes the initial and rate-limiting condensation step. frontiersin.orgcambridge.org

3-ketoacyl-CoA reductase (KCR): Reduces the product of the KCS reaction. frontiersin.org

3-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the resulting compound. frontiersin.org

trans-2,3-enoyl-CoA reductase (ECR): The final reduction step, yielding an acyl-CoA chain that is two carbons longer. pnas.org

Ethofumesate is classified as a Group 15 (formerly Group 8) herbicide, which targets the VLCFA elongase enzymes. researchgate.netcambridge.org Inhibition of this pathway disrupts the production of essential lipids, leading to a cascade of downstream effects that ultimately result in plant death. researchgate.netpjoes.com

Molecular Interactions at the VLCFA Synthesis Site

The specific molecular target of this compound within the VLCFA synthesis pathway is the 3-ketoacyl-CoA synthase (KCS), the condensing enzyme that initiates the elongation cycle. researchgate.netcambridge.orgresearchgate.net KCS enzymes are encoded by a large family of genes, and different KCS isoforms exhibit specificity for acyl-CoA substrates of varying chain lengths. frontiersin.org

Research indicates that herbicides targeting VLCFA synthesis, including the benzofuran (B130515) family to which ethofumesate belongs, interact with a conserved, reactive cysteine residue within the active site of the KCS enzyme. researchgate.netcambridge.orgresearchgate.net This interaction is believed to be a nucleophilic attack, where the herbicide molecule effectively binds to and inactivates the enzyme, preventing it from condensing the fatty acyl-CoA substrate with malonyl-CoA. cambridge.orgresearchgate.net This blockage of the first committed step of the elongation process halts the entire VLCFA synthesis pathway. cambridge.org While the precise binding mode of this compound has not been fully elucidated at the atomic level, its inhibitory action on KCS activity is well-established. nih.gov

Enantioselective Inhibition Profiles of this compound and its Stereoisomers

Ethofumesate possesses a chiral center, meaning it exists as two stereoisomers (enantiomers): this compound and (S)-ethofumesate. researchgate.net It is the (R)-enantiomer, also referred to as (+)-ethofumesate, that is primarily responsible for the compound's herbicidal activity. researchgate.netnih.gov

Studies comparing the biological activity of the two enantiomers have demonstrated significant enantioselectivity. The (R)-isomer exhibits substantially greater herbicidal efficacy against sensitive weed species compared to the (S)-isomer. nih.gov For example, one study noted that the herbicidal activity of this compound against the sensitive species Portulaca grandiflora was greater than that of (S)-ethofumesate. nih.gov This difference in activity strongly suggests that the binding site on the target KCS enzyme is stereospecific, accommodating the (R)-enantiomer much more effectively than the (S)-enantiomer.

Interestingly, while the herbicidal action is enantioselective, some environmental fate processes such as soil degradation and leaching show negligible enantioselectivity. nih.gov

| Feature | This compound | (S)-Ethofumesate |

| Herbicidal Activity | High | Low to Negligible |

| Primary Target | VLCFA Elongase (KCS) | VLCFA Elongase (KCS) |

| Binding to Target Site | Effective | Ineffective |

| Environmental Degradation | Similar to (S)-form | Similar to (R)-form |

Cellular and Subcellular Effects in Susceptible Plant Species

The inhibition of VLCFA synthesis by this compound triggers a range of observable and detrimental effects at the cellular and subcellular levels in susceptible plants. researchgate.netpjoes.com These effects are direct consequences of the depletion of VLCFAs and their derivatives, which are vital for normal plant growth and development. nih.govmdpi.com

Inhibition of Meristematic Growth

A primary and conspicuous symptom of ethofumesate action is the potent inhibition of growth in meristematic tissues. researchgate.netpjoes.comfao.orgalbaugh.com Meristems are regions of actively dividing cells responsible for plant growth, including the development of shoots and roots. ucanr.edu By halting the production of VLCFAs, this compound disrupts the formation of new cells and tissues. This is particularly evident in the emerging shoots of grasses and the roots of broadleaf weeds. pjoes.comfao.org The inhibition of shoot development is a key factor that prevents the emergence and growth of susceptible weed seedlings. cambridge.org Symptoms often include stunting, swelling of the crown or shoot base, and deformed leaves. researchgate.netpurdue.edu

Retardation of Cellular Division

Closely linked to the inhibition of meristematic growth is the retardation of cellular division, or mitosis. researchgate.netpjoes.comfao.orgalbaugh.com While the primary mechanism is the inhibition of VLCFA synthesis, this disruption has secondary effects on the processes of cell division. nih.gov The synthesis of new membranes and proper cell plate formation during cytokinesis requires a steady supply of lipids, including those derived from VLCFAs. A deficiency in these components can interfere with the structural integrity required for cells to divide correctly. ucanr.edu Herbicides that inhibit VLCFA synthesis are often described as inhibitors of cell division, leading to stunted growth and malformed tissues in affected plants. nih.gov

Impact on Cuticular Formation and Development

This compound significantly impacts the formation of the plant cuticle, the protective waxy layer covering the epidermis of leaves and stems. researchgate.netpjoes.comfao.org A major function of VLCFAs is to serve as precursors for the biosynthesis of cuticular waxes. nih.govnih.gov These waxes are predominantly composed of long-chain alkanes, esters, primary alcohols, and ketones derived from VLCFAs. nih.govcambridge.org

By inhibiting VLCFA synthesis, ethofumesate severely reduces the deposition of these epicuticular waxes. cambridge.orgnih.govcambridge.org Scanning electron microscopy has revealed that ethofumesate treatment can almost completely eliminate the crystalline wax structures on the leaf surface of susceptible plants like cabbage. nih.gov Research has shown a marked decrease in major wax components such as n-nonocosane and n-nonocosan-15-one. nih.gov This disruption of the cuticle has several consequences:

Increased Cuticular Transpiration: The loss of the protective wax layer increases water loss from the leaf surface. nih.gov

Altered Leaf Morphology: In some species like sugar beet, the reduction in epicuticular wax can cause young leaves to fuse together instead of unfolding normally. umn.edu

Enhanced Herbicide Penetration: A compromised cuticle can lead to increased foliar absorption of other herbicides applied in a tank mix. cambridge.org

| Plant Component Affected | Observed Effect | Reference |

| n-nonocosane | Decreased deposition | nih.gov |

| n-nonocosan-15-one | Decreased deposition | nih.gov |

| Long chain waxy esters | Increased deposition (in cabbage) | nih.govcambridge.org |

| Alkanes | Decreased deposition | cambridge.org |

The collective impact of these cellular and subcellular disruptions—inhibited growth, arrested cell division, and a defective cuticle—leads to the eventual death of susceptible plant species. researchgate.netpurdue.edu

Downstream Physiological Responses in Plants

The application of this compound initiates a cascade of downstream physiological and morphological changes in susceptible plants, which are the visible manifestation of the herbicide's primary biochemical mode of action. These responses are a direct consequence of the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which disrupts numerous critical developmental processes.

The most prominent and immediate physiological responses to this compound exposure are related to growth inhibition. Susceptible plants exhibit a significant stunting of growth, which is a hallmark symptom of Group 15 herbicides. purdue.edu This growth retardation is a direct result of the inhibition of cell division and meristematic activity. weedcontrolproduct.compjoes.com Meristems, the regions of active cell division and growth, are particularly sensitive to the effects of ethofumesate. pjoes.comfao.org The disruption of VLCFA synthesis directly impacts the formation of new cells and tissues, leading to a cessation of both root and shoot elongation.

Morphological deformities are also a common downstream response. Treated plants often display symptoms such as epinasty (downward bending of leaves), swelling of the crown or shoot base, and the development of wrinkled and deformed leaves. purdue.eduresearchgate.net In some cases, organ fusion has been observed. purdue.eduresearchgate.net These symptoms are indicative of disrupted cell expansion and differentiation, which are dependent on the proper functioning of cell membranes and the deposition of cuticular waxes, both of which are compromised by the lack of VLCFAs. weedcontrolproduct.comchemicalwarehouse.com The development of leaf primordia is also negatively affected, contributing to the swollen shoot base and eventual senescence and death of the plant. purdue.eduresearchgate.net

Another notable physiological effect is the alteration of the plant's cuticle. Ethofumesate limits the formation of the waxy cuticle, which serves as a protective barrier against environmental stresses and regulates water loss. weedcontrolproduct.compjoes.comfao.org This impairment of cuticle formation can lead to increased susceptibility to secondary stresses and desiccation. Furthermore, some studies have noted a darker green coloration of the leaves in affected plants, a phenomenon that may be linked to the stunting of growth and a concentration of chlorophyll (B73375) in the smaller leaf area. purdue.eduresearchgate.net

The extent of these physiological responses can vary between plant species, reflecting differences in their inherent tolerance to ethofumesate. For instance, annual bluegrass (Poa annua) is highly susceptible, exhibiting severe stunting and morphological abnormalities. purdue.edu In contrast, perennial ryegrass shows a higher level of tolerance. purdue.edu This differential susceptibility can be partly attributed to variations in the rate of herbicide absorption, translocation, and metabolism among different species. purdue.edu

Research has also investigated the impact of ethofumesate on various growth parameters. Studies on wild plant species have shown that exposure to ethofumesate vapors can cause foliar injury and reduce growth in a significant number of species. nih.gov The extent of this foliar injury has been observed to have a weak positive correlation with the relative growth rates and specific leaf area of the tested species. nih.gov

The following table summarizes key research findings on the downstream physiological responses of plants to this compound:

| Plant Species | Observed Physiological Response | Research Finding |

| Annual bluegrass (Poa annua) | Stunting of growth, epinasty, swelling of the crown, darker green color, organ fusion, wrinkled and deformed leaves, swollen shoot base, senescence, and death. purdue.eduresearchgate.net | Highly susceptible to ethofumesate due to higher herbicide absorption compared to other grass species. purdue.edu |

| Various wild plant species | Foliar injury and growth reduction. nih.gov | The extent of foliar injury showed a weak positive relationship with relative growth rates and specific leaf area. nih.gov |

| Sugarbeet (Beta vulgaris L.) | Generally tolerant, especially at later growth stages. bsdf-assbt.org | Used as a selective herbicide in sugarbeet cultivation. purdue.edubsdf-assbt.org |

| Perennial ryegrass (Lolium perenne L.) | High level of tolerance. purdue.edu | Can withstand higher application rates of ethofumesate compared to susceptible species. purdue.edu |

Uptake, Translocation, and Metabolism of R Ethofumesate in Plant Systems

Translocation Patterns within Plant Vasculature

Once absorbed, the movement of (R)-ethofumesate within the plant is critical to its herbicidal action. This translocation primarily occurs via the xylem, with very limited movement in the phloem.

As a systemic herbicide, ethofumesate (B166128) is translocated upward from the point of uptake to the foliage. weedcontrolproduct.compjoes.com This movement from the roots or emerging shoots to the leaves occurs principally through the xylem, the plant's water-conducting tissue. cambridge.orgsmbsc.comcropj.com Research on sugarbeets demonstrated rapid acropetal (upward) translocation following both root and foliar applications. researchgate.net Differential translocation via the xylem can be a factor in plant tolerance. For instance, after root absorption, the tolerant St. Augustinegrass was found to translocate approximately 20% less of the absorbed radioactivity to its shoots compared to the more susceptible bermudagrass and seashore paspalum. semanticscholar.org

Scientific evidence indicates that ethofumesate exhibits minimal to no mobility within the phloem. purdue.educambridge.org Studies have consistently shown that following foliar application, ethofumesate is not translocated out of the treated leaves to other parts of the plant. nuturf.com.auadama.comresearchgate.netsemanticscholar.orgsbreb.org This lack of basipetal (downward) movement means the herbicide does not readily move from mature leaves (sources) to areas of new growth or storage organs (sinks). researchgate.net This immobility in the phloem is a key characteristic of the herbicide's behavior within the plant.

Variations in translocation patterns among different plant species contribute to the selective nature of ethofumesate. While foliar absorption differences are often the primary basis for selectivity, translocation efficiency can also play a role. A study comparing three turfgrass species revealed that the amount of absorbed herbicide that was subsequently translocated differed among them. cambridge.orgresearchgate.netcambridge.org

Interestingly, the more tolerant creeping bentgrass translocated a greater percentage of the absorbed ethofumesate than the highly susceptible annual bluegrass. cambridge.orgresearchgate.netcambridge.org This suggests that in this specific interaction, the higher rate of foliar absorption in annual bluegrass is the more decisive factor for its susceptibility, overriding the modest differences in translocation. cambridge.orgresearchgate.netcambridge.org

Table 2: Translocation of Absorbed Ethofumesate in Three Turfgrass Species Percentage of absorbed ¹⁴C translocated from the treated leaf 14 days after treatment.

| Species | Botanical Name | Translocation of Absorbed ¹⁴C (%) |

| Annual Bluegrass | Poa annua L. | 2.2% |

| Creeping Bentgrass | Agrostis stolonifera L. | 5.8% |

| Perennial Ryegrass | Lolium perenne L. | 2.2% |

| Data sourced from Kohler and Branham, 2002. cambridge.orgcambridge.org |

This contrasts with selectivity mechanisms observed from root uptake, where tolerant species like St. Augustinegrass protect themselves by translocating less of the herbicide to the shoots compared to susceptible species. semanticscholar.org

Phloem Loading and Distribution

Metabolic Transformation Pathways in Plants

The biotransformation of ethofumesate in plant systems is a critical process that influences its selectivity and persistence. Plants metabolize the herbicide into various compounds, which can alter its phytotoxicity and mobility within the plant. This metabolic process involves multiple enzymatic reactions and can exhibit enantioselectivity, leading to different degradation rates for the chiral forms of the molecule. The speed of this transformation, often measured by its half-life, varies among different plant species and environmental conditions.

Identification of Plant Metabolites of Ethofumesate (e.g., 2-hydroxy and 2-oxo derivatives, methanesulfonic acid)

In plants, ethofumesate is metabolized into several key derivatives. The primary transformation pathways involve oxidation and dealkylation. Research has identified the main metabolites as the 2-hydroxy and 2-oxo derivatives of ethofumesate, along with methanesulfonic acid and eventual degradation to CO2. nih.gov

The major identified metabolites include:

2-hydroxyethofumesate (specifically 2-hydroxy-2,3-dihydro-3,3-dimethyl-5-benzofuranyl methanesulfonate): This metabolite is formed through hydroxylation at the second position of the ethofumesate molecule. federalregister.gov

Ethofumesate-2-keto (also known as 2,3-dihydro-3,3-dimethyl-2-oxo-5-benzofuranyl methanesulfonate (B1217627) or NC 9607): This compound results from the oxidation of the 2-hydroxy group. federalregister.goveurl-pesticides.eu It is recognized as a significant environmental transformation product.

Ethofumesate-carboxylic acid (NC 20645): This metabolite is another product of the degradation pathway in plants. regulations.gov

Methanesulfonic acid : This is a smaller molecule resulting from the cleavage of the parent compound. nih.gov

Further degradation can lead to the opening of the benzofuran (B130515) ring structure. regulations.gov

Table 1: Key Plant Metabolites of Ethofumesate

| Metabolite Name | Alternate Name(s) | Type of Transformation |

|---|---|---|

| 2-hydroxyethofumesate | NC 8493 | Hydroxylation |

| Ethofumesate-2-keto | NC 9607 | Oxidation |

| Ethofumesate-carboxylic acid | NC 20645 | Degradation |

| Methanesulfonic acid | - | Cleavage |

Enzyme Systems Involved in Plant Biotransformation

The metabolic conversion of herbicides in plants is mediated by specific enzyme systems. mdpi.com For ethofumesate, the observed reactions of hydroxylation and dealkylation are characteristic of Phase I metabolism. nih.gov These reactions are primarily catalyzed by cytochrome P450 monooxygenases (P450s). mdpi.comnih.govfrontiersin.org P450s are a large and versatile family of enzymes in plants responsible for detoxifying a wide range of foreign compounds (xenobiotics), including many herbicides. frontiersin.orgnih.gov

While the specific P450 enzymes responsible for ethofumesate metabolism have not been fully characterized in all plant species, their involvement is inferred from the types of metabolic products formed. mdpi.comcambridge.org These enzymes introduce functional groups, such as hydroxyl groups, which increases the water solubility of the herbicide and prepares it for subsequent metabolic steps (Phase II), which often involve conjugation with molecules like glucose or glutathione (B108866). cambridge.org

Enantioselective Metabolism in Different Plant Biotypes

Ethofumesate is a chiral herbicide, meaning it exists as two non-superimposable mirror images called enantiomers: this compound and (S)-ethofumesate. researchgate.net These are also designated as (+)- and (−)-enantiomers. Research has shown that plant enzyme systems can interact differently with each enantiomer, leading to enantioselective metabolism. researchgate.netcapes.gov.br

A study on the degradation of ethofumesate in two turfgrass species found a preferential degradation of the (–)-enantiomer. capes.gov.br This resulted in the accumulation of the (+)-enantiomer in the plant tissues, with the enantiomeric ratio of (+)/(−) reaching approximately 3. capes.gov.br This indicates that the enzymes in these grass species metabolize the (–)-enantiomer more rapidly than the (+)-enantiomer. researchgate.netcapes.gov.br This differential metabolism is significant because it leads to a shift in the enantiomeric composition of the herbicide residue within the plant over time. researchgate.net

Half-life Dynamics of this compound in Plant Matrices

The half-life of ethofumesate in plants, which is the time required for 50% of the applied amount to be metabolized or degraded, varies considerably among different plant species. This variation is a key factor in the herbicide's selectivity, as tolerant species are generally able to metabolize it more quickly.

Research findings on the half-life of ethofumesate in various plant matrices include:

In a study involving three turfgrass species (annual bluegrass, creeping bentgrass, and perennial ryegrass), ethofumesate was metabolized rapidly, with half-lives ranging from 4.5 to 7 days. cambridge.org

Another study focusing on turfgrass reported a half-life of just 3 days. acs.org

In sugar beet, a crop where ethofumesate is commonly used, degradation was also observed, with plant metabolism being significantly faster than degradation in soil. bsdf-assbt.org

These findings show that plant metabolism is a crucial route for the dissipation of ethofumesate. cambridge.orgbsdf-assbt.org

Table 2: Reported Half-life of Ethofumesate in Plant Matrices

| Plant Matrix | Reported Half-life (days) | Source |

|---|---|---|

| Turfgrass Species (Annual bluegrass, Creeping bentgrass, Perennial ryegrass) | 4.5 - 7 | cambridge.org |

| Turfgrass | 3 | acs.org |

Environmental Fate and Degradation Pathways of R Ethofumesate

Degradation in Soil Environments

The dissipation of (R)-ethofumesate in soil is a complex process governed by microbial metabolism, chemical reactions, and photodegradation, with the rate and extent of each pathway being highly dependent on specific soil and environmental conditions.

Aerobic Soil Metabolism and Dissipation Kinetics

Under aerobic conditions, microbial metabolism is a significant route for the degradation of ethofumesate (B166128). regulations.gov The dissipation half-life (DT50) in aerobic soil ranges from 30 to 122 days, indicating that it is slowly degraded by microorganisms in soil and aquatic systems. regulations.govregulations.gov Some studies have reported a microbial dissipation half-life ranging from 83 to 253 days under aerobic conditions. nih.govepa.gov The dissipation in soil often follows biphasic first-order kinetics. researchgate.net For instance, in a study on two different soil types, the initial phase half-life in sandy loam soil was around 14.5 to 20.4 days, while the later phase was 51.8 to 65.2 days. researchgate.net In silty clay loam, the initial and later phase half-lives were approximately 10.1 to 13.0 days and 71.4 to 73.1 days, respectively. researchgate.net Another study reported a half-life of 45 days in soil at 22 to 25 °C. nih.gov

Interactive Data Table: Aerobic Soil Dissipation of Ethofumesate

| Soil Type | Initial Phase DT50 (days) | Later Phase DT50 (days) | Overall DT50 Range (days) | Reference |

| Sandy Loam | 14.5 - 20.4 | 51.8 - 65.2 | researchgate.net | |

| Silty Clay Loam | 10.1 - 13.0 | 71.4 - 73.1 | researchgate.net | |

| Various Soils | 30 - 122 | regulations.govregulations.gov | ||

| Various Soils | 83 - 253 | nih.govepa.gov | ||

| Not Specified | 45 (at 22-25°C) | nih.gov |

Anaerobic Soil Metabolism and Persistence

Ethofumesate is significantly more persistent under anaerobic conditions. epa.govresearchgate.net Laboratory studies have shown that it is stable to anaerobic soil metabolism. epa.govepa.gov A single measured anaerobic soil metabolism DT50 was 759 days. regulations.govregulations.gov This indicates that in waterlogged or oxygen-depleted soil environments, the degradation of this compound is extremely slow.

Chemical Degradation in Soil (e.g., hydrolysis, non-biological degradation)

Ethofumesate is stable to hydrolysis at pH levels of 5, 7, and 9. regulations.govregulations.gov However, some studies suggest that chemical degradation can occur, particularly in dry soil conditions. cambridge.orgcambridge.org One study proposed that the loss of ethofumesate activity in dry soil is likely due to chemical degradation, possibly through hydrolysis to a 2-keto or a 2-hydroxy product. cambridge.orgoregonstate.edu The restricted water film around soil colloids in dry conditions could enhance adsorption and lower the pH, potentially promoting hydrolysis. oregonstate.edu In one experiment, two degradation products were isolated from dry soils, with the major one identified as 2,3-dihydro-3,3-dimethyl-2-oxo-5-benzofuranyl methanesulfonate (B1217627). cambridge.org

Photodegradation on Soil Surfaces

Photodegradation is a key dissipation pathway for ethofumesate on soil surfaces exposed to sunlight. regulations.govepa.gov The photolysis half-life in soil has been reported to be around 14 days and also as 165 hours (approximately 6.9 days). regulations.govregulations.govnih.govepa.gov This suggests that sunlight can significantly contribute to the breakdown of this compound present on the immediate soil surface.

Influence of Soil Properties on Degradation Rates (e.g., moisture, organic carbon content, pH, texture)

Several soil properties influence the degradation rate of ethofumesate.

Soil Moisture: Soil moisture content is a critical factor. oregonstate.edu Degradation is generally slower in dry soils. cambridge.org One study found that the loss of ethofumesate was greatest at the lowest moisture content and highest temperature. oregonstate.edu However, another study observed that in dry soil (2% w/w moisture), the amount of extractable ethofumesate after 12 days was only 10% of the initial amount, suggesting rapid degradation or strong binding, while no loss was observed in wet soil (20% w/w). cambridge.org This rapid loss in dry soil is attributed to chemical degradation and strong adsorption. cambridge.org

Organic Carbon Content: The adsorption of ethofumesate enantiomers shows a positive correlation with the soil organic carbon content. csic.es Higher organic matter can increase adsorption, potentially affecting availability for degradation. umaine.edu

pH: While stable to hydrolysis over a range of pH values, the pH of the micro-environment at the soil colloid surface, which can be lower in dry conditions, might influence chemical degradation. regulations.govregulations.govoregonstate.edu

Soil Texture: The type of soil influences the degradation rate. pjoes.com For instance, the DT50 value was found to be shorter in a medium silty loam soil compared to a heavy loamy sand soil, although the final residue concentration was higher in the silty loam. pjoes.com Ethofumesate is considered moderately mobile in most soils, with mobility being higher in sandy soils. epa.govepa.gov

Major and Minor Soil Transformation Products (e.g., NC 8493, ethofumesate-carboxylic acid)

The degradation of ethofumesate in soil results in the formation of several transformation products. The major routes of degradation lead to the formation of both major and minor metabolites.

Major Transformation Products:

NC 8493 (ethofumesate-2-hydroxy): This metabolite, chemically identified as 2,3-dihydro-2-hydroxy-3,3-dimethyl-5-benzofuranyl methanesulfonate, is formed during soil photolysis, aerobic soil metabolism, and anaerobic soil metabolism. regulations.govregulations.gov It is considered a major degradate primarily in soil photolysis studies, where it can reach up to 30% of the applied amount. regulations.gov

Ethofumesate-carboxylic acid (NC 20645): This compound, 2-[2-Hydroxy-5-(methylsulfonyloxy)phenyl]-2-methylpropanoic acid, is another significant transformation product. regulations.govnih.gov

Unextracted Residues: A significant portion of ethofumesate can become bound to soil particles, forming unextracted residues, which have been observed to range from 25% to 57% in various studies. regulations.gov

Minor Transformation Products:

NC 9607 (ethofumesate 2-keto): Identified as 2,3-dihydro-3,3-dimethyl-2-oxobenzofuran-5-yl methanesulfonate. regulations.govnih.gov

Ethofumesate-acetic acid regulations.govregulations.gov

Component A: [4-[ethoxy(hydroxy)methoxy] phenyl] methanesulfonate. regulations.govregulations.gov

Carbon Dioxide regulations.gov

Interactive Data Table: Major and Minor Soil Transformation Products of Ethofumesate

| Transformation Product | Chemical Name | Formation Pathway(s) | Maximum Observed Amount | Reference |

| Major | ||||

| NC 8493 | 2,3-dihydro-2-hydroxy-3,3-dimethyl-5-benzofuranyl methanesulfonate | Soil photolysis, Aerobic & Anaerobic soil metabolism | Up to 30% (in soil photolysis) | regulations.govregulations.gov |

| Ethofumesate-carboxylic acid (NC 20645) | 2-[2-Hydroxy-5-(methylsulfonyloxy)phenyl]-2-methylpropanoic acid | Aerobic aquatic metabolism | 21% and 28% (in aerobic aquatic studies) | regulations.govregulations.govnih.gov |

| Unextracted Residues | Not applicable | Aerobic soil metabolism | 25% to 57% | regulations.gov |

| Minor | ||||

| NC 9607 | 2,3-dihydro-3,3-dimethyl-2-oxobenzofuran-5-yl methanesulfonate | Environmental degradation | regulations.govnih.gov | |

| Ethofumesate-acetic acid | 2-((3,3-Dimethyl-5-((methylsulfonyl)oxy)-2,3-dihydrobenzofuran-2-yl) oxy) acetic acid | Aerobic aquatic metabolism | Up to 19% (in aerobic aquatic study) | regulations.govregulations.gov |

| Component A | [4-[ethoxy(hydroxy)methoxy] phenyl] methanesulfonate | Aqueous photolysis | Up to 18% (in aqueous photolysis) | regulations.govregulations.gov |

| Carbon Dioxide | Not applicable | Environmental degradation | regulations.gov |

Stereoselective Degradation in Soil Microenvironments

The degradation of ethofumesate, a chiral herbicide, can be stereoselective, meaning the two enantiomers, (R)- and (S)-ethofumesate, may degrade at different rates. However, this process is highly dependent on the specific soil properties and microbial communities present.

Research has shown instances of preferential degradation of the (–)-enantiomer in certain turfgrass species and one particular soil type, leading to an enrichment of the (+)-enantiomer in the remaining residue. capes.gov.br In one study, the enantiomeric ratio (ER) of (+)/(–) reached approximately 3 in grass species and 1.65 in a specific soil, indicating a significant difference in the half-lives of the two enantiomers in that environment. capes.gov.br

Conversely, a study on Mediterranean agricultural soils found negligible enantioselectivity in the adsorption, degradation, and leaching of ethofumesate. nih.gov In these soils, both enantiomers degraded slowly, with half-lives exceeding 60 days, and no interconversion between the enantiomers was observed. nih.gov While degradation was not enantioselective in this case, the study did note that this compound exhibited greater herbicidal activity against the sensitive plant species Portulaca grandiflora than the (S)-enantiomer. nih.gov This suggests that even without stereoselective degradation, the environmental risk and efficacy profiles of the individual enantiomers can differ. nih.gov The dissipation of ethofumesate in soil is primarily a biological process. researchgate.net

Table 1: Research Findings on Stereoselective Degradation of Ethofumesate in Soil

| Study Focus | Finding | Enantiomer Ratio (ER) | Implication | Source(s) |

| Turfgrass and Agricultural Soils | Preferential degradation of the (–)-enantiomer observed in two grass species and one soil type. | ~3 in grass, 1.65 in one soil | Residues become enriched with the (+)-enantiomer. | capes.gov.br |

| Mediterranean Agricultural Soils | Negligible enantioselectivity in degradation and leaching. | Not applicable | Both enantiomers persist similarly in these soils, though their herbicidal activity differs. | nih.gov |

Fate in Aquatic Systems

Once it enters aquatic environments through runoff or other means, this compound is subject to several degradation and transport processes that determine its persistence, concentration, and potential impact.

In the presence of oxygen, ethofumesate is slowly broken down by microbial activity in aquatic systems. regulations.gov The primary routes of degradation are aerobic metabolism in both soil and water. regulations.govregulations.gov Studies have reported dissipation half-life (DT50) values for aerobic aquatic metabolism ranging from 89 to 140 days. regulations.govregulations.gov This indicates that ethofumesate is slowly degraded in aerobic aquatic environments. regulations.gov One major transformation product found in aerobic aquatic metabolism studies is ethofumesate-carboxylic acid, which has been observed at maximums of 21% and 28%. regulations.gov Another degradate, ethofumesate-acetic acid, was identified in a new aerobic aquatic metabolism study at up to 19% of the applied substance. regulations.gov

Under anaerobic (oxygen-deficient) conditions, such as in some sediments, ethofumesate is significantly more persistent. regulations.govregulations.gov Laboratory studies have measured anaerobic aquatic metabolism DT50 values ranging from 1,657 to 2,294 days. regulations.govregulations.gov This stability under anaerobic conditions suggests that the compound can persist for very long periods in environments lacking oxygen. regulations.govepa.govepa.gov

Table 2: Degradation Half-Life (DT50) of Ethofumesate in Aquatic Systems

| Condition | Half-Life (DT50) Range | Persistence Level | Source(s) |

| Aerobic Aquatic Metabolism | 89 – 140 days | Slightly to Moderately Persistent | regulations.govregulations.gov |

| Anaerobic Aquatic Metabolism | 1,657 – 2,294 days | Very Persistent | regulations.govregulations.gov |

| Aqueous Photolysis | ~14 days | Low Persistence (in sunlit water) | regulations.govregulations.gov |

Sunlight plays a role in the degradation of ethofumesate in water. regulations.govepa.govepa.govregulations.gov The process of aqueous photolysis, or breakdown by light, can be an important degradation pathway in clear, shallow waters where sunlight penetration is high. regulations.govregulations.gov The aqueous photolysis half-life for ethofumesate is approximately 14 days. regulations.govregulations.gov Other sources report a photolysis half-life in aqueous solutions ranging from 28 to 31 hours. epa.govepa.govnih.gov Ethofumesate is stable to hydrolysis at pH levels of 5, 7, and 9. regulations.govregulations.govnih.gov

Monitoring studies have detected ethofumesate in both surface water and groundwater, confirming its potential to move from application sites into aquatic systems. regulations.gov It is considered moderately mobile in most soils and may leach into groundwater, particularly in areas with permeable soils and shallow water tables. regulations.govepa.govepa.govpublications.gc.ca

Surface Water: Non-targeted monitoring has found maximum concentrations of up to 6 µg/L in surface water. regulations.gov In a study of the Arno River in Italy, ethofumesate was detected in 8% to 35% of water samples collected between 1992 and 1995. nih.gov In a French agricultural catchment, contamination peaks were observed in surface water immediately following the application period, suggesting transport primarily through runoff. mdpi.com In a wine-growing region of Spain, ethofumesate was one of the most frequently detected herbicides, present in over 60% of water samples. csic.esuantwerpen.be

Groundwater: Detections in groundwater are generally lower, with a maximum reported concentration of 0.028 µg/L from non-targeted monitoring. regulations.gov In France, a maximum concentration of 0.05 µg/L was reported in groundwater. nih.gov Due to a lack of comprehensive monitoring data in some regions, regulatory agencies have used models to estimate potential concentrations. regulations.govfederalregister.gov The Screening Concentration in Ground Water (SCI-GROW) model estimated a peak and annual average value of 8.4 µg/L in shallow groundwater. publications.gc.cafederalregister.gov

The degradation of ethofumesate in aquatic systems leads to the formation of several transformation products (degradates). Identifying these products is crucial for a complete understanding of the herbicide's environmental fate.

Six major degradates have been identified in various environmental fate studies:

Ethofumesate-carboxylic acid (NC 20645): A major degradate found in aerobic aquatic metabolism studies at maximums of 21% and 28%. regulations.govregulations.gov

Ethofumesate-acetic acid: Identified in an aerobic aquatic metabolism study, reaching up to 19% of the applied amount. regulations.govregulations.gov

NC 8493 (2,3-dihydro-2-hydroxy-3,3-dimethyl-5-benzofuranyl methanesulphonate): Found in soil photolysis, aerobic soil metabolism, and anaerobic soil metabolism studies. regulations.govregulations.gov

Component A ([4-[ethoxy(hydroxy)methoxy]phenyl]methanesulfonate): This occurred only in an aqueous photolysis study, at a maximum of 18%. regulations.gov

Carbon dioxide regulations.govregulations.gov

Unextracted residues: These represent parent compound or degradates bound to soil or sediment and were a prominent major degradate in multiple studies. regulations.gov

Three minor transformation products have also been identified:

NC 9607 (Ethofumesate 2-keto or 2,3-dihydro-3,3-dimethyl-2-oxobenzofuran-5-yl methanesulfonate) regulations.govnih.gov

NC 10458 (2-ethoxy-2,3-dihydro-3,3-dimethyl-5-hydroxybenzofuran) regulations.gov

Component B regulations.gov

Table 3: Major and Minor Aquatic Transformation Products of Ethofumesate

| Product Name/Code | Chemical Name | Type | Max % Observed (Study Type) | Source(s) |

| Ethofumesate-carboxylic acid (NC 20645) | 2-[2-Hydroxy-5(methylsulfonyloxy)phenyl]-2-methylpropanoic acid | Major | 28% (Aerobic Aquatic) | regulations.govregulations.gov |

| Ethofumesate-acetic acid | 2-((3,3-Dimethyl-5-((methylsulfonyl)oxy)-2,3-dihydrobenzofuran-2-yl)oxy)acetic acid | Major | 19% (Aerobic Aquatic) | regulations.govregulations.gov |

| NC 8493 | 2,3-dihydro-2-hydroxy-3,3-dimethyl-5-benzofuranyl methanesulphonate | Major | 30% (Soil Photolysis) | regulations.govregulations.gov |

| Component A | [4-[ethoxy(hydroxy)methoxy]phenyl]methanesulfonate | Major | 18% (Aqueous Photolysis) | regulations.gov |

| NC 9607 | 2,3-dihydro-3,3-dimethyl-2-oxobenzofuran-5-yl methanesulfonate | Minor | Not specified | regulations.govnih.gov |

| NC 10458 | 2-ethoxy-2,3-dihydro-3,3-dimethyl-5-hydroxybenzofuran | Minor | Not specified | regulations.gov |

| Component B | Not specified | Minor | Not specified | regulations.gov |

Mobility and Transport in the Environment

Soil Adsorption and Desorption Characteristics

The tendency of this compound to adsorb to soil particles is a key factor governing its mobility. This process is largely influenced by the organic matter and clay content of the soil. tandfonline.comtandfonline.com The organic carbon-normalized distribution coefficient (Koc) is a critical parameter for assessing this behavior.

Studies have shown that ethofumesate is classified as moderately mobile in most soil types. regulations.govregulations.gov The Koc values for ethofumesate have been measured in various soils, with a range indicating its potential for movement. regulations.govnih.gov For instance, in one study, the organic-carbon normalized Freundlich distribution coefficients (Koc) in four different soils ranged from 124 to 209 L/kg-OC. regulations.gov Another study reported Koc values ranging from 55 to 500 in ten different soils. nih.gov

The adsorption of ethofumesate is negatively correlated with its mobility; higher adsorption leads to lower mobility. tandfonline.com Research has indicated a negative correlation between the mobility of ethofumesate (as measured by Rf values in soil thin-layer chromatography) and the soil's organic matter content, organic matter plus clay content, and silt plus clay content. tandfonline.comtandfonline.com Specifically, in the soils of the Marismas del Guadalquivir in Spain, mobility was significantly correlated with clay and smectite content. tandfonline.com The Freundlich adsorption constants (K) and distribution coefficients (Kd) also show a negative correlation with mobility. tandfonline.com

The presence of organic amendments, such as grape marc, pine wastes, and urban solid wastes, can significantly increase the sorption of ethofumesate, thereby reducing its mobility. researchgate.netcsic.es In one study, the addition of organic residues increased the distribution coefficients (K) for ethofumesate by 72 to 147 times. researchgate.net Organoclays have an even more pronounced effect, with one study showing a decrease in leached ethofumesate from 96.0% in unamended soil to as low as 3.35% in soil with an organoclay barrier. researchgate.netcsic.es Conversely, the activity of ethofumesate can be lost in dry soil due to both chemical degradation and strong adsorption. cambridge.org

Interactive Data Table: Soil Adsorption and Mobility of Ethofumesate

| Soil Type | Koc (L/kg-OC) regulations.gov | Kd epa.gov | Mobility Classification tandfonline.comregulations.gov |

| Sand | 209 | 0.73 | Very Mobile |

| Sandy Loam | 124 | 2.35 | Moderately Mobile |

| Silt Clay Loam | 166 | 5.32 | Moderately Mobile |

| Clay | 126 | 6.16 | Moderately Mobile |

Leaching Potential to Groundwater

Due to its moderate mobility in soil, this compound has the potential to leach into groundwater. regulations.govherts.ac.uk This is particularly true in areas with permeable soils and shallow water tables. regulations.gov The Groundwater Ubiquity Score (GUS) index for ethofumesate is calculated to be 3.04, which suggests a high leachability potential. herts.ac.uk

Regulatory assessments have acknowledged the potential for groundwater contamination. regulations.gov Modeling studies have been conducted to estimate potential drinking water concentrations from groundwater sources. regulations.gov For example, one assessment estimated maximum acute and chronic estimated drinking water concentrations of 1,139 and 1,054 µg/L, respectively, in groundwater following long-term use on turf. regulations.gov However, it is important to note that non-targeted monitoring has detected ethofumesate in groundwater at much lower concentrations, with a maximum detection of 0.028 µg/L. regulations.gov

Several studies have detected ethofumesate in groundwater samples, confirming its potential to leach. researchgate.netnih.gov In one study, ethofumesate was detected in 6.35% of the total groundwater samples analyzed. researchgate.net Another study in a vulnerable agricultural zone in Portugal also frequently detected ethofumesate in groundwater. nih.gov The presence of ethofumesate in groundwater is influenced by local factors such as precipitation, soil type, geology, and agricultural practices. nih.gov While modeling suggests a potential for leaching, field studies under specific conditions have sometimes shown no indication of groundwater pollution risk. nih.gov However, the general consensus from its properties and detection in monitoring programs is that ethofumesate is a potential groundwater contaminant. regulations.govresearchgate.net

Runoff and Spray Drift to Surface Water

This compound can be transported to surface water bodies through runoff and spray drift. regulations.govepa.gov This is a significant pathway for contamination, especially in areas with poorly draining soils. regulations.gov The risk of runoff is considered high for several months after application. regulations.gov

Monitoring data have confirmed the presence of ethofumesate in surface water, with maximum detections of 6 µg/L in non-targeted monitoring. regulations.gov The amount of ethofumesate found in surface water is a small fraction of the total amount applied, estimated to be between 0.06% and 0.25%. mdpi.com Contamination often occurs in pulses during intense rain events shortly after application. mdpi.com

Spray drift is another important transport mechanism. epa.gov The extent of drift is influenced by weather conditions such as wind speed and temperature, as well as the method of application. epa.gov Pesticide applications on fields with a high potential for surface runoff or spray drift can lead to increased concentrations in nearby water inlets. nih.gov One study suggested that a significant portion of the pesticide load in streams could be transported through such inlets. nih.gov Regulatory bodies recommend mitigation measures to reduce the risk of surface water contamination from both runoff and spray drift. bund.debund.de

Evolution of Herbicide Resistance in Weed Populations to Ethofumesate

Historical Context of Ethofumesate (B166128) Resistance Development

Ethofumesate was first registered for use in the United States in 1977. regulations.gov For nearly two decades, it was an effective tool for controlling susceptible weeds. However, the continuous application of any herbicide with the same mode of action creates a high-risk environment for the selection of resistant biotypes. gcmonline.compurdue.edu

The first documented cases of resistance to ethofumesate emerged in 1994 in annual bluegrass (Poa annua) populations within grass seed production fields in Oregon. gcmonline.comcambridge.org Subsequent surveys revealed over 20 distinct annual bluegrass biotypes with ethofumesate resistance in this region. bioone.orgbioone.orgresistpoa.org Notably, many of these populations also exhibited cross-resistance to herbicides from different chemical classes, including triazines (WSSA Group 5) and ureas (WSSA Group 7), suggesting a complex resistance mechanism. bioone.orgbioone.orgcambridge.org

The biological characteristics of annual bluegrass, such as its prolific seed production and genetic plasticity, are significant factors that contribute to the rapid evolution of herbicide resistance. cambridge.org More recently, the issue of ethofumesate resistance has expanded beyond seed production fields to managed turfgrass systems. Studies have identified resistant annual bluegrass populations on U.S. golf courses, with a notable prevalence in California. The development of resistance in these settings has been linked to historical management practices, including the repeated use of ethofumesate on perennial ryegrass overseeded fairways. gcmonline.com The increased reliance on ethofumesate to manage weeds that have developed resistance to other herbicides, such as glyphosate (B1671968), has likely intensified this selection pressure. regulations.gov

| Key Milestones in Ethofumesate Resistance Development |

| 1977 |

| 1994 |

| 2000 |

| Post-2013 |

| Recent Years |

Mechanisms of Resistance to (R)-Ethofumesate

The mechanisms by which weeds evolve herbicide resistance are generally categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR). nih.govcambridge.orgnih.gov Ethofumesate functions by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) and is classified under WSSA Group 15. purdue.educambridge.org Resistance to ethofumesate can potentially arise from modifications affecting this target pathway or from broader physiological changes.

Target-site resistance occurs when a modification to the herbicide's target protein prevents the herbicide from binding effectively, thereby rendering it inactive. nih.govpesticidestewardship.org This is typically caused by a genetic mutation that alters the amino acid sequence of the target enzyme. cambridge.orgnih.gov Another TSR mechanism involves the over-expression of the target protein, where the plant produces the enzyme in such large quantities that the standard herbicide rate cannot inhibit it sufficiently. nih.govnih.gov

While TSR is a common mechanism of resistance for many herbicides, specific target-site mutations that confer resistance to ethofumesate are not well-documented in the scientific literature. Research into ethofumesate-resistant weed populations, particularly Poa annua, often points toward NTSR mechanisms, especially in cases involving low to moderate levels of resistance or cross-resistance to herbicides with different modes of action. gcmonline.compurdue.edu

Non-target-site resistance encompasses a variety of mechanisms that prevent a lethal concentration of the herbicide from reaching its intended target site. croplife.org.aunih.gov These mechanisms are often complex, potentially polygenic, and can confer broad cross-resistance to multiple, chemically unrelated herbicides. resistpoa.orgnih.govresearchgate.net The low-to-medium levels of resistance and the cross-resistance patterns observed in ethofumesate-resistant Poa annua strongly suggest the involvement of NTSR. gcmonline.compurdue.edu

One of the most significant NTSR mechanisms is enhanced herbicide metabolism, where the resistant plant can rapidly detoxify the herbicide into non-phytotoxic compounds. nih.govpesticidestewardship.orgfrontiersin.org This metabolic defense often involves large and diverse enzyme families, principally Cytochrome P450 monooxygenases (P450s) and Glutathione (B108866) S-transferases (GSTs). nih.govuppersouthplatte.orgresearchgate.net

Cytochromes P450 (P450s): This superfamily of enzymes is central to the detoxification of a wide range of xenobiotics, including many herbicides. nih.govnih.gov Enhanced P450 activity can lead to cross-resistance across different herbicide modes of action, a phenomenon observed in some ethofumesate-resistant populations. frontiersin.org While specific P450 enzymes responsible for metabolizing ethofumesate in resistant weeds have not been definitively identified, this mechanism is considered a primary candidate for the resistance observed in grass weeds that show broad resistance patterns. nih.gov

Glutathione S-transferases (GSTs): GSTs are another critical family of detoxification enzymes that catalyze the conjugation of the herbicide (or its metabolite) with the endogenous antioxidant glutathione. frontiersin.orgresearchgate.net This process increases the herbicide's water solubility and reduces its phytotoxicity, preparing it for sequestration. researchgate.netajol.info The involvement of GSTs has been confirmed in resistance to various herbicides in multiple weed species. plos.org As with P450s, the specific role of GSTs in ethofumesate resistance requires further investigation but remains a plausible NTSR mechanism.

Resistance can also occur if a weed biotype absorbs less herbicide through its leaf or root surfaces, or if it is less efficient at translocating the absorbed herbicide to its site of action. nih.govresearchgate.net Research indicates that the high susceptibility of Poa annua to ethofumesate is partly due to its ability to absorb more of the herbicide compared to tolerant turfgrass species like perennial ryegrass. cambridge.orgresearchgate.net A reduction in this absorption rate could therefore be a potential resistance mechanism.

Furthermore, translocation of ethofumesate is generally limited even in susceptible plants, with less than 3% of the absorbed herbicide moving from the treated leaf. purdue.eduresearchgate.net While no studies have directly confirmed that a further reduction in absorption or translocation is a primary mechanism of ethofumesate resistance, it is a documented NTSR mechanism in Poa annua for other herbicides. bioone.org For instance, a biotype of annual bluegrass was found to be resistant to the herbicide pronamide due to reduced absorption and translocation of the foliar-applied chemical. bioone.org

Herbicide sequestration is an NTSR mechanism where the plant isolates the herbicide away from its target site, often by compartmentalizing it within the cell vacuole or binding it to cell walls. pesticidestewardship.orgscielo.brhracglobal.com By locking the herbicide away in metabolically inactive regions, the plant prevents it from causing cellular damage. pesticidestewardship.org This mechanism has been identified in resistance to herbicides like glyphosate and paraquat (B189505) in various weed species. scielo.br To date, there is no specific research confirming vacuolar sequestration or other forms of compartmentalization as a mechanism for resistance to this compound. However, as a known NTSR pathway, it cannot be entirely ruled out as a potential contributing factor.

| Summary of Resistance Levels in Poa annua Populations |

| Population Source |

| Grass Seed Production Fields |

| Seed Cleaning Process |

| Seed Testing Lots |

| U.S. Golf Courses (California) |

| U.S. Golf Courses (Other States) |

| ED₅₀ is the effective dose necessary to kill 50% of the population. The R/S ratio indicates how much more herbicide is needed to control the resistant population compared to a susceptible one. |

Reduced Absorption and/or Translocation within Resistant Biotypes

Cross-Resistance and Multiple Resistance Patterns

The development of resistance to ethofumesate in weed populations is often accompanied by resistance to other herbicides, a phenomenon categorized as cross-resistance or multiple resistance. Cross-resistance occurs when a weed population becomes resistant to two or more herbicides with the same mode of action due to a single resistance mechanism. croplife.org.aupnwhandbooks.org Multiple resistance is the inherited ability of a weed to withstand herbicides from different modes of action, resulting from two or more distinct resistance mechanisms within the same plant. pnwhandbooks.orgtamu.edu

Research has documented that some annual bluegrass (Poa annua) populations resistant to ethofumesate, a very-long-chain fatty acid (VLCFA) synthesis inhibitor (WSSA/HRAC Group 15), are also resistant to herbicides from other chemical families. weedscience.orguidaho.edu As early as 1994, ethofumesate-resistant annual bluegrass populations in Oregon were also suspected of being resistant to herbicides in the triazine (WSSA Group 5) and urea (B33335) (WSSA Group 7) families. cambridge.orgcambridge.orgbioone.org

In some instances, the selection pressure from one herbicide can lead to the evolution of multiple resistance mechanisms, making the weed population difficult to control with a range of chemical options. For example, multiple resistance in annual bluegrass has been reported for photosystem II (PSII) inhibitors and acetolactate synthase (ALS) inhibitors. bioone.orgtennessee.edu In Tennessee, populations of annual bluegrass have been identified with multiple resistance to both ALS and PSII inhibitors, and other populations showed resistance to both prodiamine (B1679157) and glyphosate. tamu.edubioone.org Another study in Texas confirmed a population with three-way resistance to foramsulfuron/trifloxysulfuron (ALS inhibitors), simazine (B1681756) (PSII inhibitor), and pronamide. bioone.orgtennessee.edu This pattern highlights the risk of relying on a single mode of action for weed control, which can inadvertently select for plants with multiple resistance traits. bioone.org

Genetic Basis of Resistance in Weed Species (e.g., annual bluegrass)

The genetic foundation of herbicide resistance can be broadly divided into two categories: target-site resistance (TSR) and non-target-site resistance (NTSR). nih.gov TSR involves a modification of the herbicide's target protein, typically through a gene mutation, which prevents the herbicide from binding effectively. tamu.edunih.govbayer.co.nz NTSR encompasses a variety of mechanisms that prevent a lethal dose of the herbicide from reaching its target site, such as reduced uptake, altered translocation, or enhanced metabolic detoxification of the chemical. tamu.edunih.govbayer.co.nzgcmonline.com For ethofumesate, evidence points towards NTSR as a likely mechanism in resistant annual bluegrass, although the specific genetics are not yet fully elucidated. cambridge.orggcmonline.com

Gene Mutations and Polymorphisms

While target-site mutations are a well-documented cause of resistance for many herbicides, specific gene mutations conferring resistance to ethofumesate in weed species like annual bluegrass have not been widely reported in the literature. weedscience.org The mechanism of resistance for ethofumesate-resistant biotypes is often listed as unknown or is suspected to be non-target-site based. weedscience.orggcmonline.com

For context, in annual bluegrass, TSR mutations have been identified for other herbicide classes. A notable example is a mutation in the psbA gene (specifically a valine to isoleucine substitution at position 219), which confers resistance to PSII inhibitors like metribuzin (B1676530) and diuron. cambridge.orgtennessee.edupurdue.edu Similarly, specific amino acid substitutions on the ALS enzyme (e.g., Ala-205-Phe or Trp-574-Leu) have been found in populations resistant to ALS-inhibiting herbicides, and a Pro-106-Ala substitution on the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme has been linked to glyphosate resistance. bioone.org However, parallel research identifying specific mutations in the target enzyme for ethofumesate, a VLCFA inhibitor, remains limited.

Gene Expression Alterations and Amplifications

Alterations in gene expression, such as the overexpression or amplification of certain genes, are a key component of NTSR. nih.gov This can lead to enhanced metabolism or detoxification of the herbicide before it reaches its target site. bayer.co.nz For instance, enhanced detoxification can involve enzymes such as cytochrome P450 monooxygenases, glutathione S-transferases (GSTs), and glycosyl-transferases, or transport proteins like ABC transporters that sequester the herbicide away from its site of action. nih.govscielo.br

While it is hypothesized that these NTSR mechanisms contribute to ethofumesate resistance, specific studies detailing which genes are amplified or overexpressed in ethofumesate-resistant annual bluegrass are not yet prevalent. Research into other herbicides has shown that resistant weeds can exhibit increased expression of genes involved in detoxification pathways. scielo.brnih.gov For example, in glyphosate-resistant Conyza sumatrensis, the overexpression of two ABC transporter protein-coding genes (m7 and m11) was found to play a role in the resistance mechanism, likely by sequestering the herbicide. scielo.br It is plausible that similar gene expression alterations contribute to the NTSR observed in ethofumesate-resistant annual bluegrass, but this remains an area for future investigation. cambridge.org

Ecological and Agronomic Factors Influencing Resistance Evolution

The evolution of herbicide resistance is not solely a genetic phenomenon but is heavily influenced by practices within agricultural and turf management systems, as well as the inherent biological characteristics of the weed species.

Selection Pressure Dynamics

The most significant factor driving the evolution of herbicide resistance is the intensity of the selection pressure applied by the herbicide. bioone.org Repeated applications of the same herbicide, or different herbicides with the same mode of action, eliminate susceptible individuals from a weed population, allowing naturally occurring resistant individuals to survive, reproduce, and eventually dominate. pnwhandbooks.orgcambridge.orggolfdom.com The history of ethofumesate use on golf courses and in grass seed production fields is a primary reason for the development of resistant annual bluegrass populations. gcmonline.com

The effective dose of ethofumesate needed to kill 50% of a population (ED₅₀) serves as a quantifiable measure of resistance. Studies have shown that resistant populations can survive doses significantly higher than the standard labeled rates. For example, research on annual bluegrass from U.S. golf courses found that the most resistant population, originating from California, had an ED₅₀ of 13.2 lb a.i. acre⁻¹. researchgate.net Similarly, extensive testing of annual bluegrass from Oregon grass seed production systems revealed highly resistant populations, with some requiring an ED₅₀ of up to 12.1 kg ha⁻¹ to be controlled, far exceeding the typical application rate. researchgate.netpurdue.edu These findings demonstrate that resistant plants can survive labeled applications, set seed, and perpetuate the resistance problem. gcmonline.com

Table 1: Ethofumesate Resistance Levels in Poa annua from Oregon Seed Production Systems This interactive table summarizes the dose-response data for various annual bluegrass populations, showing the level of resistance compared to a known susceptible population.

| Population Source | Number of Populations Tested | ED₅₀ Range (kg ai ha⁻¹) | Most Resistant Population ED₅₀ (kg ai ha⁻¹) | Mean Resistance/Susceptible (R/S) Ratio |

|---|---|---|---|---|

| Production Fields | 31 | 3.6 - 12.1 | 12.1 | 3.9 |

| Seed Cleaning Lots | 6 | 5.5 - 9.4 | 9.4 | 3.0 |

| Seed Testing Lots | 18 | 3.9 - 13.1 | 13.1 | 4.3 |

Data sourced from studies on ethofumesate resistance in annual bluegrass. cambridge.orgresearchgate.netresearchgate.net The ED₅₀ is the effective dose required to kill 50% of the population. The R/S ratio compares the ED₅₀ of a resistant population to that of a susceptible control.

Weed Population Genetics and Dispersal

The inherent genetic diversity within a weed species is a critical factor in its ability to adapt and evolve resistance. cambridge.org Poa annua exhibits tremendous genetic diversity, which increases the likelihood that some individuals within a population will possess the traits necessary to survive a herbicide application. cambridge.orgresearchgate.net

Gene flow, the transfer of genetic material between populations, further accelerates the spread of resistance. While annual bluegrass is predominantly a self-pollinating species, outcrossing rates of up to 29% have been reported in the dense stands found in grass seed production fields. cambridge.orgpurdue.edupurdue.edu This outcrossing allows for the accumulation and combination of resistance genes within and between populations. purdue.edu

The dispersal of resistant seeds is another key agronomic factor. Studies have confirmed the presence of ethofumesate-resistant annual bluegrass seeds as contaminants in commercial grass seed lots, even after the seed cleaning process. cambridge.orgcambridge.org This facilitates the introduction of resistant biotypes into new areas, such as golf courses and lawns, where they can establish and spread. cambridge.org The prolific seed production of annual bluegrass ensures that once a resistant plant establishes, it can create a large soil seedbank, providing a persistent source of resistant individuals for future growing seasons. cambridge.orgpurdue.edu

Analytical Methodologies for R Ethofumesate and Its Metabolites

Extraction and Sample Preparation Techniques

The choice of extraction and sample preparation technique depends heavily on the nature of the sample matrix (e.g., soil, water, plant tissue) and the specific analytes of interest.

Solid-liquid extraction (SLE) is a common method for isolating ethofumesate (B166128) and its metabolites from solid samples like soil and plant tissues. This technique involves mixing the solid sample with a suitable organic solvent or solvent mixture to transfer the analytes into the liquid phase.

For soil and plant samples, various solvent systems have been successfully employed. A mixture of acetone (B3395972) and methanol (B129727) (5:1 v/v) has been used for extracting ethofumesate from soil. akjournals.comakjournals.com In another method, soil and sugar beet root samples were extracted twice with a 1:1 (v/v) mixture of methanol and methyl chloride. lukasiewicz.gov.pl Similarly, for vegetable samples, an initial extraction with a 4:1 (v/v) mixture of acetone and water is performed, followed by homogenization and centrifugation to separate the supernatant containing the analytes. caa.go.jp The efficiency of the extraction is often improved by shaking the sample-solvent mixture for a set duration, for instance, on a horizontal shaker. lukasiewicz.gov.pl After extraction, the resulting liquid phase is typically filtered or centrifuged to remove solid particles before proceeding to the next step. akjournals.comlukasiewicz.gov.pl

Liquid-liquid extraction (LLE) is a widely used technique for extracting ethofumesate from aqueous samples or for partitioning analytes after an initial SLE. This method separates compounds based on their relative solubilities in two different immiscible liquids. Dichloromethane (B109758) is a frequently used solvent for LLE of ethofumesate from water samples. akjournals.comakjournals.comresearchgate.netwitpress.com

In a typical procedure for water samples, the sample is partitioned with dichloromethane. akjournals.comakjournals.com For soil extracts where an initial extraction with an acetone:methanol mixture is performed, the extract is filtered and then partitioned with dichloromethane after adding a sodium chloride solution. akjournals.com The organic layer, now containing the ethofumesate, is collected. Often, the aqueous layer is re-extracted multiple times to ensure a high recovery of the analyte. akjournals.com The collected organic phases are then passed through anhydrous sodium sulfate (B86663) to remove any residual water before being concentrated, often using a rotary vacuum evaporator. akjournals.com In some methods for analyzing total ethofumesate residues, a partitioning step between n-hexane and a sodium hydroxide (B78521) solution is used to separate the parent ethofumesate from its more polar metabolites. researchgate.net

Following initial extraction, a clean-up step is often necessary to remove co-extracted matrix components that could interfere with the final analysis. Solid-phase extraction (SPE) is a highly effective and commonly used clean-up technique. diva-portal.org It involves passing the sample extract through a cartridge packed with a solid adsorbent (the stationary phase). The analyte of interest can either be retained on the sorbent while impurities are washed away, or the impurities can be retained while the analyte passes through. diva-portal.org

A variety of SPE sorbents have been utilized for the clean-up of ethofumesate extracts. These include:

Florisil: Used for cleaning extracts from soil and sugar beet roots. lukasiewicz.gov.plresearchgate.net The sample is eluted from the cartridge using a solution of ethyl acetate (B1210297) in methylene (B1212753) chloride. lukasiewicz.gov.pl

Silica (B1680970) Gel: Employed for cleaning up both ethofumesate and its metabolite, 2-keto-ethofumesate, in methods analyzing total residues. caa.go.jpresearchgate.net The extract is loaded onto the cartridge, and specific solvent mixtures are used for elution. caa.go.jp

C18 (Octadecyl-bonded silica): Used for the preconcentration of ethofumesate from water samples. researchgate.netnih.gov

Styrene-divinylbenzene (SDB): Utilized for automated SPE of ethofumesate from groundwater samples.

The choice of sorbent and elution solvents is critical for achieving optimal separation of the analyte from matrix interferences. witpress.com

Liquid-Liquid Extraction (LLE)

Chromatographic Separation and Quantification

High-performance liquid chromatography (HPLC) is the predominant technique for the separation and quantification of ethofumesate and its metabolites.

HPLC coupled with an ultraviolet (UV) detector is a robust and widely used method for the routine analysis of ethofumesate. The separation can be achieved using either normal-phase or reversed-phase chromatography.

In reversed-phase (RP-HPLC) , a nonpolar stationary phase (like C18) is used with a polar mobile phase. A method for the simultaneous determination of ethofumesate, phenmedipham, and desmedipham (B1670296) uses a LiChrospher 60 RP-select B column with a methanol/water (60/40, v/v) mobile phase and UV detection at 230 nm. mjcce.org.mk Another RP-HPLC method for analyzing ethofumesate in plant, soil, and water samples employs a reversed-phase column with recoveries between 90% and 110%. tandfonline.comtandfonline.com For the analysis of ethofumesate and oryzalin (B97938) in soil and water, a mobile phase of methanol:water (70:30, v/v) with detection at 280 nm has been validated. akjournals.comresearchgate.net

In normal-phase (NP-HPLC) , a polar stationary phase (like cyanopropyl-bonded silica, CN) is paired with a nonpolar mobile phase. A method for analyzing a pesticide formulation containing ethofumesate was developed using a CN column with a mobile phase of n-hexane–dichloromethane (40:60, v/v) and UV detection at 270 nm. researchgate.netakjournals.com

The selection of the UV detection wavelength is based on the absorption maxima of the analyte. For ethofumesate, wavelengths of 225 nm, 230 nm, 270 nm, and 280 nm have been reported. mjcce.org.mkakjournals.com

Table 1: Examples of HPLC-UV Methods for Ethofumesate Analysis

| Stationary Phase | Mobile Phase | Detection Wavelength (nm) | Application | Reference |

| LiChrospher 60 RP-select B | Methanol/Water (60/40, v/v) | 230 | Pesticide Formulation | mjcce.org.mk |

| CN Column (5-µm) | n-Hexane/Dichloromethane (40:60, v/v) | 270 | Pesticide Formulation | researchgate.netakjournals.com |

| Reversed Phase Column | Not specified | Not specified | Plant, Soil, Water | tandfonline.comtandfonline.com |

| Not specified | Methanol/Water (70:30, v/v) | 280 | Soil, Water | akjournals.comakjournals.com |

| DuPont ZORBAX SIL | Isopropanol (B130326)/Hexane (B92381) (5/95, v/v) | 240 | Soil, Sugar Beet Root | lukasiewicz.gov.pl |

Since ethofumesate is a chiral compound, existing as a racemic mixture of (R)- and (S)-enantiomers, methods that can separate and quantify the individual enantiomers are essential for stereoselective studies. Chiral HPLC is the primary technique for this purpose. These separations are achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are highly effective for resolving ethofumesate enantiomers. rsc.org The most commonly cited CSP for this separation is cellulose-tris(3,5-dimethylphenylcarbamate) , often known by the trade name Chiralcel OD or its coated version, CDMPC. nih.govnih.govacs.orgtandfonline.com

The separation is typically performed under normal-phase conditions, using a mobile phase consisting of n-hexane modified with a small amount of an alcohol, such as isobutanol or 2-propanol (IPA). nih.govacs.org The choice and concentration of the alcohol modifier, as well as the column temperature, can significantly influence the separation. nih.gov For instance, complete baseline separation of ethofumesate enantiomers has been achieved on a CDMPC column using n-hexane modified with various alcohols, with isobutanol being identified as an excellent modifier for this separation. nih.govacs.org The elution order of the enantiomers can be determined using a circular dichroism (CD) detector. nih.gov A validated chiral HPLC method for analyzing ethofumesate enantiomers in plasma involved separation on a cellulose-Tris-(3,5-dimethylphenylcarbamate)-based chiral column with UV detection at 230 nm. nih.gov

Table 2: Chiral HPLC Conditions for Ethofumesate Enantiomer Separation

| Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Application | Reference |

| Cellulose-Tris-(3,5-dimethylphenylcarbamate) | Not specified | UV at 230 nm | Rabbit Plasma | nih.gov |